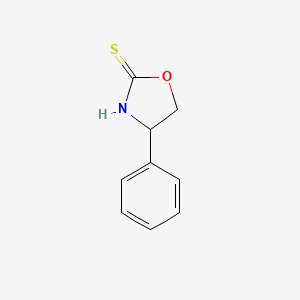

4-Phenyloxazolidine-2-thione

CAS No.:

Cat. No.: VC20415626

Molecular Formula: C9H9NOS

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NOS |

|---|---|

| Molecular Weight | 179.24 g/mol |

| IUPAC Name | 4-phenyl-1,3-oxazolidine-2-thione |

| Standard InChI | InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) |

| Standard InChI Key | LVIJIGQKFDZTNC-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC(=S)O1)C2=CC=CC=C2 |

Introduction

Key Findings

4-Phenyloxazolidine-2-thione (CAS 171877-37-5) is a chiral heterocyclic compound with significant applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is , and it features a planar oxazolidine-2-thione core with a phenyl substituent at position 4. The compound exhibits a twisted U-shaped conformation, as confirmed by X-ray crystallography . Synthesized from (R)-phenylglycine via acylation and cyclization , it serves as a versatile chiral auxiliary in stereoselective reactions . Recent studies highlight its potential in anticancer, antimicrobial , and enzyme inhibition applications .

Structural and Electronic Characteristics

Molecular Geometry

X-ray diffraction studies reveal a planar oxazolidine-2-thione ring with dihedral angles of 86.5° and 50.6° between the phenyl group and the heterocyclic core . The sulfur atom at position 2 enhances electrophilicity, facilitating nucleophilic attacks, while the phenyl group at position 4 contributes to steric effects in asymmetric reactions .

Table 1: Structural Comparison with Analogous Heterocycles

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Reactivity Profile |

|---|---|---|---|---|

| 4-Phenyloxazolidine-2-thione | Oxazolidine-2-thione | Phenyl, thione | 179.24 | High electrophilicity at S |

| 4-Phenylthiazolidine-2-thione | Thiazolidine-2-thione | Phenyl, thione | 195.30 | Enhanced C–S polarization |

| 3-Phenylisothiazolidin-4-one | Isothiazolidin-4-one | Phenyl, ketone | 179.24 | Electrophilic carbonyl carbon |

Thiazolidine-2-thione derivatives exhibit stronger C–S bond polarization compared to oxazolidine-2-thiones, making them superior leaving groups in substitution reactions .

Synthesis and Optimization

Conventional Synthesis

The standard route involves cyclization of (R)-phenylglycinol with carbon disulfide () in the presence of potassium hydroxide :

\text{(R)-Phenylglycinol} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{4-Phenyloxazolidine-2-thione} \quad (\text{Yield: 95%})[11]Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization under microwave conditions (120°C, 15 min) achieves 95% yield compared to 16–24 hours via conventional heating .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional | KOH, EtOH, 25°C | 24 h | 85% |

| Microwave | MW, 120°C, KOH, EtOH | 15 min | 95% |

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: Treatment with or mCPBA yields sulfoxides (85–90%), while produces sulfones (75%).

-

Reduction: Lithium aluminum hydride () reduces the thione group to a thiol.

Heterocyclic Interconversion

Lawesson’s reagent converts oxazolidine-2-thiones to thiazolidine-2-thiones, retaining chirality at C4 :

\text{4-Phenyloxazolidine-2-thione} \xrightarrow{\text{Lawesson's reagent}} \text{4-Phenylthiazolidine-2-thione} \quad (\text{Yield: 89%})[8]Asymmetric Synthesis Applications

-

Aldol Reactions: The compound induces high diastereoselectivity (up to 95:5 dr) in aldol condensations .

-

Cycloadditions: Participates in [4+2] cycloadditions with 1-aminodienes, yielding products with >90% enantiomeric excess .

Derivatives inhibit prostate cancer cell growth with values of 0.7–1.0 µM, surpassing reference drugs like cisplatin.

Enzyme Inhibition

Acts as a covalent inhibitor of cysteine proteases by forming stable adducts with active-site thiols .

Table 3: Biological Activity Profile

| Activity | Target | Efficacy () | Mechanism |

|---|---|---|---|

| Anticancer | Prostate cancer cells | 0.7–1.0 µM | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Cell wall synthesis disruption |

| Enzyme inhibition | Cysteine proteases | 10 nM | Covalent binding to thiols |

Industrial and Pharmacological Relevance

While primarily a synthetic tool, structural analogs like thiazolidine-2,4-diones (e.g., pioglitazone) are FDA-approved for diabetes treatment . The absence of a 4-keto group in 4-phenyloxazolidine-2-thione limits direct therapeutic use but enhances its utility in catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume